Flurazepam hydrochloride

Description

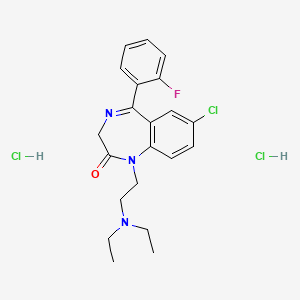

Structure

3D Structure of Parent

Properties

CAS No. |

1172-18-5 |

|---|---|

Molecular Formula |

C21H24Cl2FN3O |

Molecular Weight |

424.3 g/mol |

IUPAC Name |

7-chloro-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one;hydrochloride |

InChI |

InChI=1S/C21H23ClFN3O.ClH/c1-3-25(4-2)11-12-26-19-10-9-15(22)13-17(19)21(24-14-20(26)27)16-7-5-6-8-18(16)23;/h5-10,13H,3-4,11-12,14H2,1-2H3;1H |

InChI Key |

PUGVROXLRUQCAF-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl.Cl |

Canonical SMILES |

CCN(CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl |

Appearance |

Solid powder |

melting_point |

406 to 424 °F (decomposes) (NTP, 1992) |

Other CAS No. |

1172-18-5 |

physical_description |

Flurazepam dihydrochloride is an odorless off-white to yellow crystalline powder. (NTP, 1992) |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

17617-23-1 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Apo Flurazepam Apo-Flurazepam Dalmadorm Dalmane Dihydrochloride, Flurazepam Dormodor Flurazepam Flurazepam Dihydrochloride Flurazepam Hydrochloride Flurazepam Mono Perchlorate Flurazepam Mono-Perchlorate Flurazepam Monohydrochloride Hydrochloride, Flurazepam Mono-Perchlorate, Flurazepam Monohydrochloride, Flurazepam Staurodorm |

Origin of Product |

United States |

Foundational & Exploratory

Flurazepam hydrochloride synthesis and structural elucidation

An In-depth Technical Guide on the Synthesis and Structural Elucidation of Flurazepam Hydrochloride

This guide provides a comprehensive overview of the synthesis and structural characterization of this compound, a benzodiazepine (B76468) derivative with hypnotic and sedative properties. The information is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound

The synthesis of flurazepam involves a multi-step process, beginning with the appropriate benzophenone (B1666685) derivative. The hydrochloride salt is typically prepared in the final step.

Synthetic Pathway

A common synthetic route for flurazepam is outlined below.[1] The process begins with 2-amino-5-chloro-2'-fluorobenzophenone (B18288), which undergoes a series of reactions to build the diazepine (B8756704) ring and introduce the diethylaminoethyl side chain.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of flurazepam, based on established chemical principles for benzodiazepine synthesis.[1]

Step 1: Synthesis of 2-(Bromoacetyl)amino-5-chloro-2'-fluorobenzophenone

-

Reactants: 2-amino-5-chloro-2'-fluorobenzophenone and bromoacetyl chloride.

-

Procedure: 2-amino-5-chloro-2'-fluorobenzophenone is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or toluene. The solution is cooled in an ice bath, and bromoacetyl chloride is added dropwise with stirring. The reaction is typically allowed to proceed for several hours at room temperature. After completion, the reaction mixture is washed with a dilute aqueous base (e.g., sodium bicarbonate solution) and then with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 2-(Diethylaminoacetyl)amino-5-chloro-2'-fluorobenzophenone

-

Reactants: 2-(Bromoacetyl)amino-5-chloro-2'-fluorobenzophenone and diethylamine (B46881).

-

Procedure: The product from Step 1 is dissolved in a suitable solvent like ethanol (B145695) or tetrahydrofuran. An excess of diethylamine is added, and the mixture is heated under reflux for several hours. After the reaction is complete, the solvent is evaporated. The residue is taken up in an organic solvent and washed with water to remove any diethylamine hydrobromide salt. The organic layer is dried and the solvent evaporated to give the desired product.

Step 3: Ring Closure to form Flurazepam

-

Procedure: The intermediate from Step 2 is treated with a suitable reagent to effect ring closure. This is often achieved by heating in a high-boiling point solvent, sometimes in the presence of a catalyst. One method involves heating with hexamethylenetetramine in ethanol. An alternative involves treatment with ammonia (B1221849) in a suitable solvent, which leads to the formation of the seven-membered diazepine ring.

Step 4: Formation of this compound

-

Procedure: Flurazepam free base is dissolved in a suitable organic solvent, such as ethanol or diethyl ether. A solution of hydrogen chloride (either gaseous HCl bubbled through the solution or an ethanolic HCl solution) is added dropwise with stirring. The this compound salt precipitates out of the solution. The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product. Flurazepam can form both a monohydrochloride and a dihydrochloride (B599025) salt.[2]

Synthesis Diagram

Caption: Synthetic pathway of this compound.

Structural Elucidation

The structure of this compound is confirmed using a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of the atoms.

Spectroscopic Data

The following tables summarize the key spectroscopic data used for the structural elucidation of flurazepam and its hydrochloride salt.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1680 | C=O (Amide) stretching vibration | [2] |

| ~1615 | C=N (Iminie) stretching vibration | [2] |

| 2200-2600 | Broad bands characteristic of hydrochloride salts | [2] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: Specific chemical shifts can vary depending on the solvent and the salt form (mono- or dihydrochloride). The following are representative values.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 1.0 - 1.2 | Triplet | -CH₃ of diethylamino group |

| ¹H | 2.5 - 2.8 | Quartet | -CH₂- of diethylamino group |

| ¹H | 3.5 - 4.5 | Multiplet | -CH₂-CH₂-N side chain protons |

| ¹H | 7.0 - 8.0 | Multiplet | Aromatic protons |

| ¹³C | ~170 | Singlet | C=O (Amide carbonyl) |

| ¹³C | ~165 | Singlet | C=N (Imine carbon) |

| ¹³C | 115 - 160 | Multiple | Aromatic carbons |

| ¹⁹F | Varies | Singlet | Fluorine on the fluorophenyl ring |

¹⁹F-NMR is particularly useful for quantifying flurazepam and its degradation products in solution.[3]

Table 3: Mass Spectrometry (MS) Data

| Technique | Key Fragment Ions (m/z) | Description |

| GC-MS | 387 (M⁺) | Molecular ion peak for flurazepam free base.[4] |

| LC-MS/MS | Varies | Fragmentation patterns are used for identification and quantification in biological matrices.[5] The loss of the alkylamino substituent is a characteristic fragmentation pathway.[5] |

Experimental Protocols for Structural Analysis

Infrared (IR) Spectroscopy:

-

Method: The potassium chloride (KCl) disk method is commonly used.[6]

-

Procedure: A small amount of dried this compound is ground with anhydrous KCl powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrophotometer.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Procedure: The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).[3] ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-field NMR spectrometer. The choice of solvent is critical as it can influence the chemical shifts and the stability of the compound.[3]

Mass Spectrometry (MS):

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common technique for the analysis of flurazepam in various matrices.[5]

-

Procedure:

-

Sample Preparation: For biological samples, a liquid-liquid extraction is performed to isolate the analyte.[5]

-

Chromatography: The extracted sample is injected into a liquid chromatograph, typically using a reverse-phase C18 column for separation.[7]

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[5]

-

Mass Analysis: The separated components are introduced into a tandem mass spectrometer. Precursor ions are selected and fragmented to produce characteristic product ions, which are used for identification and quantification.

-

Structural Elucidation Workflow

Caption: Workflow for the structural elucidation of Flurazepam HCl.

References

- 1. FLURAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. A Fourier transform-Raman and IR vibrational study of flurazepam base and the mono- and dihydrochloride salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multinuclear NMR (1H, 13C and 19F) spectroscopic re-examination of the solvolytic behaviour of flurazepam dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. lcms.cz [lcms.cz]

A Technical Guide to the Mechanism of Action of Flurazepam Hydrochloride on GABA-A Receptors

Abstract

This technical guide provides an in-depth examination of the molecular mechanism by which flurazepam hydrochloride, a classical benzodiazepine (B76468), modulates the function of γ-aminobutyric acid type A (GABA-A) receptors. It details the allosteric binding, the subsequent potentiation of GABAergic currents, and the key factors influencing this interaction, including GABA concentration, receptor subunit composition, and extracellular pH. This document synthesizes quantitative data from electrophysiological studies, outlines core experimental methodologies, and provides visual representations of the signaling and experimental pathways to serve as a comprehensive resource for neuropharmacology and drug development professionals.

Introduction: The GABA-A Receptor and Benzodiazepine Modulation

The GABA-A receptor is a pentameric, ligand-gated ion channel that serves as the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] Composed of five subunits (typically two α, two β, and one γ subunit) arranged around a central chloride (Cl⁻) permeable pore, the receptor is activated by the endogenous neurotransmitter GABA.[2] Upon GABA binding, the channel opens, allowing an influx of Cl⁻ ions that hyperpolarizes the neuron's membrane potential, thus decreasing the likelihood of an action potential.[1][2]

This compound is a long-acting benzodiazepine used clinically for the treatment of insomnia.[1][3] It belongs to a class of drugs known as Positive Allosteric Modulators (PAMs).[3] Unlike direct agonists, PAMs do not activate the receptor on their own; instead, they bind to a distinct allosteric site and enhance the receptor's response to the endogenous ligand, GABA.[1]

Core Mechanism of Flurazepam Action

The Benzodiazepine Binding Site

Flurazepam exerts its effects by binding to a specific, high-affinity site on the GABA-A receptor, commonly referred to as the benzodiazepine (BZD) site.[1] This site is located at the extracellular interface between the α and γ subunits.[2] The presence of both an α and a γ subunit is essential for the receptor to be sensitive to modulation by classical benzodiazepines like flurazepam.

Positive Allosteric Modulation

The binding of flurazepam to the BZD site induces a conformational change in the receptor that increases its affinity for GABA.[1] This is primarily achieved by decreasing the unbinding rate of GABA from its own binding sites (located at the β+/α- interfaces). The practical consequence of this enhanced affinity is an increase in the frequency of the chloride channel opening in the presence of GABA.[1] This leads to a greater influx of chloride ions for a given concentration of GABA, potentiating the natural inhibitory signal. Flurazepam is metabolized in the liver to active metabolites, including desalkylflurazepam and hydroxyethylflurazepam, which also possess long half-lives and contribute to its prolonged pharmacological effects.[1]

The signaling pathway is visualized below.

Caption: Flurazepam allosterically modulates the GABA-A receptor to enhance GABA's inhibitory effect.

Quantitative Analysis of Flurazepam's Effects

Electrophysiological studies have quantified the impact of flurazepam on GABA-A receptor function. Its effects are notably dependent on the concentration of GABA.

Modulation of GABA-Evoked Currents

At low, non-saturating concentrations of GABA, flurazepam potentiates the current response. However, at high, saturating GABA concentrations, flurazepam has been observed to produce a slight reduction in current amplitude.[4][5] This suggests a complex interaction with receptor gating and desensitization states.

| Parameter | Flurazepam Conc. | GABA Conc. | Receptor/Cell Type | Observed Effect | Reference |

| Current Amplitude | 3 µM | 1 µM (low) | Rat Hippocampal Neurons | Markedly enhanced | [5] |

| Current Amplitude | 3 µM | Saturating | Rat Hippocampal Neurons | Reduced amplitude | [5] |

| Current Amplitude | Not specified | Saturating | α₁β₂γ₂ Receptors | Slightly but significantly reduced amplitude | [4] |

| Deactivation Kinetics | 3 µM | 1 µM (low) | Rat Hippocampal Neurons | Prolonged (Relative τmean: 2.39 ± 0.21) | [5] |

| Deactivation Kinetics | 3 µM | 30 µM (high) | Rat Hippocampal Neurons | No significant effect at pH 7.2 | [5] |

| Onset Kinetics | 3 µM | 30 µM (high) | Rat Hippocampal Neurons | Shortened rise-time (Relative: 0.77 ± 0.03) | [5] |

| Spontaneous Activity | 3 µM | 0 µM | α₁β₂γ₂ Receptors | Potentiated spontaneous channel openings | [4] |

Comparative Binding Affinities

A key quantitative measure for any ligand is its binding affinity (Kᵢ), which indicates the concentration required to occupy 50% of the receptors. While specific, experimentally derived Kᵢ values for flurazepam across various GABA-A receptor subtypes were not available in the reviewed literature, the following table provides context by listing affinities for other well-characterized benzodiazepines. Lower Kᵢ values denote higher binding affinity. An in-silico docking study predicted that flurazepam has a relatively weaker binding affinity compared to other benzodiazepines.[2]

| Compound | Receptor Subtype (rat) | Kᵢ (nM) |

| Flurazepam | αₓβₓγ₂ | Not Available |

| Diazepam | α₁β₃γ₂ | 16.4 ± 1.2 |

| α₂β₃γ₂ | 8.8 ± 0.4 | |

| α₃β₃γ₂ | 13.9 ± 0.8 | |

| α₅β₃γ₂ | 12.1 ± 1.1 | |

| Midazolam | α₁β₃γ₂ | 15.1 ± 0.6 |

| α₂β₃γ₂ | 11.5 ± 0.6 | |

| α₃β₃γ₂ | 12.3 ± 0.6 | |

| α₅β₃γ₂ | 10.3 ± 0.4 | |

| Clonazepam | α₁β₃γ₂ | 1.3 ± 0.1 |

| α₂β₃γ₂ | 1.0 ± 0.1 | |

| α₃β₃γ₂ | 0.9 ± 0.0 | |

| α₅β₃γ₂ | 2.5 ± 0.1 | |

| Data for Diazepam, Midazolam, and Clonazepam adapted from displacement of [³H]flunitrazepam binding in HEK-293 cells expressing recombinant rat GABA-A receptors. |

Factors Influencing Flurazepam's Action

The modulatory effect of flurazepam is not constant and can be significantly influenced by several factors.

-

GABA Concentration: As detailed in the table above, the ambient concentration of GABA critically determines the outcome of flurazepam binding, shifting from potentiation at low concentrations to neutral or even slightly inhibitory effects at saturating concentrations.[5]

-

Extracellular pH: Experimental evidence shows that acidic pH enhances the effect of flurazepam.[5] At acidic pH, flurazepam produces a stronger enhancement of miniature inhibitory postsynaptic current (mIPSC) amplitudes than at physiological pH.[5] This suggests that in pathological conditions associated with acidosis, the efficacy of benzodiazepines may be altered.

-

Receptor Subunit Composition: Prolonged exposure to flurazepam can lead to tolerance, a phenomenon linked to changes in GABA-A receptor composition. Studies have shown that chronic flurazepam treatment can cause a significant decrease in the expression of specific subunits, notably the α₁ and β₃ subunits, in brain regions like the hippocampus.[6] This selective downregulation alters the receptor population and may underlie the development of tolerance.[6]

Caption: Key factors that influence the modulatory action of flurazepam on the GABA-A receptor.

Key Experimental Protocols

The characterization of flurazepam's mechanism of action relies on several key experimental techniques.

Patch-Clamp Electrophysiology

This is the primary technique for directly measuring the ion flow through GABA-A receptors and assessing the modulatory effects of compounds.

-

Objective: To measure GABA-evoked currents in the presence and absence of flurazepam.

-

Preparation: Whole-cell patch-clamp recordings are performed on cells expressing GABA-A receptors, such as cultured rat hippocampal neurons or human embryonic kidney (HEK293) cells transiently transfected with specific receptor subunit combinations (e.g., α₁β₂γ₂).[5][7]

-

Methodology:

-

A glass micropipette filled with a conductive salt solution is sealed onto the membrane of a single cell.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell's membrane potential is clamped at a fixed voltage (e.g., -60 mV).

-

An ultrafast perfusion system is used to rapidly apply solutions containing GABA, flurazepam, or a combination of both directly onto the cell.[5] This allows for precise temporal control of drug application.

-

The resulting chloride currents flowing through the GABA-A receptors are recorded.

-

-

Key Measurements:

-

Peak Current Amplitude: The maximal current elicited by GABA.

-

Kinetics: The rise-time (speed of activation) and deactivation time course (how quickly the current decays after GABA is removed).[5]

-

Dose-Response Curves: Generated by applying various concentrations of GABA to determine the EC₅₀ (the concentration that elicits 50% of the maximal response), which is then repeated in the presence of flurazepam to measure a shift in potency.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Distinct Modulation of Spontaneous and GABA-Evoked Gating by Flurazepam Shapes Cross-Talk Between Agonist-Free and Liganded GABAA Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flurazepam effect on GABAergic currents depends on extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzodiazepine-mediated regulation of alpha1, alpha2, beta1-3 and gamma2 GABA(A) receptor subunit proteins in the rat brain hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propofol and flurazepam act synergistically to potentiate GABAA receptor activation in human recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Formulation Challenges: A Technical Guide to the Physicochemical Properties of Flurazepam Hydrochloride

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of flurazepam hydrochloride, a cornerstone hypnotic agent in the benzodiazepine (B76468) class. Understanding these characteristics is paramount for the successful formulation of stable, effective, and bioavailable dosage forms. This document synthesizes critical data, outlines detailed experimental protocols, and explores the direct implications of these properties on formulation strategy.

Core Physicochemical Profile

This compound is primarily available as a dihydrochloride (B599025) salt, an off-white to yellow crystalline powder. Its high water solubility is a key characteristic influencing its formulation. The compound exists in both dihydrochloride and monohydrochloride forms, with the former being the subject of the United States Pharmacopeia (USP) monograph. Key quantitative properties are summarized below.

Table 1: Physicochemical Properties of Flurazepam and its Hydrochloride Salts

| Property | Flurazepam Dihydrochloride | Flurazepam Monohydrochloride | Flurazepam (Free Base) | Reference(s) |

| Molecular Formula | C₂₁H₂₃ClFN₃O·2HCl | C₂₁H₂₃ClFN₃O·HCl | C₂₁H₂₃ClFN₃O | [1] |

| Molecular Weight | 460.80 g/mol | 424.3 g/mol | 387.88 g/mol | [2] |

| Appearance | Off-white to yellow crystalline powder | White or almost white, crystalline powder | White rods | [1],[3],[2] |

| Melting Point | 190-220 °C (decomposes) | ~197 °C (decomposes) | 77-82 °C | [2],[4],[2] |

| pKa | Not directly applicable | Not directly applicable | 1.9, 8.16 | |

| LogP (octanol/water) | Not applicable (salt form) | Not applicable (salt form) | 3.78 | [5] |

Table 2: Solubility and pH Characteristics of this compound

| Property | Value | Conditions | Reference(s) |

| Aqueous Solubility | ≥ 100 mg/mL | at 20 °C (68 °F) | [1] |

| Qualitative Solubility | Freely soluble in water and ethanol (B145695) (95%); Soluble 1 in 2 of water, 1 in 4 of alcohol. | Standard conditions | [4],[6] |

| pH of Solution | 5.0 - 6.0 | 1.0 g of substance in 20 mL of water | [4] |

Solid-State Characterization and Stability

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, dissolution behavior, and manufacturability.

Polymorphism

A thorough review of the available literature did not yield specific studies characterizing polymorphic forms of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility, stability, and bioavailability. While no distinct polymorphs are documented, it is a critical parameter that should be investigated during early-phase drug development using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy.

Stability Profile

This compound is known to be a photosensitive solid.[1] Stability studies indicate that the compound should be stored in tight, light-resistant containers. While comprehensive forced degradation studies are not publicly detailed, general guidelines suggest that the stability of the molecule should be tested under conditions of hydrolysis (acidic and basic), oxidation, heat, and photolysis to identify potential degradation products and establish degradation pathways.[7][8] An HPLC method, such as the one described in the USP for related compounds, is essential for a stability-indicating assay that can separate the intact API from any degradants.

Implications for Formulation Development

The physicochemical profile of this compound directly informs formulation strategies.

-

High Solubility : Its high aqueous solubility simplifies formulation for oral dosage forms, such as capsules, as dissolution is not expected to be the rate-limiting step for absorption. This allows for the use of simple excipient blends.

-

pH : The pH of a 5% w/v solution is slightly acidic (5.0-6.0), which is generally well-tolerated.[4]

-

Stability : The pronounced light sensitivity necessitates the use of opaque capsules and light-resistant packaging to prevent photodegradation and ensure shelf-life stability.[1]

-

Excipient Compatibility : this compound is commonly formulated in capsules with standard excipients including lactose, starch, and magnesium stearate, indicating good compatibility with these common pharmaceutical fillers and lubricants.[6]

The logical relationship between the API's properties and formulation decisions is outlined in the diagram below.

Mechanism of Action: GABAergic Pathway Modulation

Flurazepam exerts its hypnotic effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedation.

Key Experimental Protocols

Accurate characterization of this compound relies on standardized analytical procedures, many of which are detailed in the USP monograph.

General Workflow for Physicochemical Characterization

The process of characterizing an API like this compound follows a structured workflow to ensure comprehensive data is gathered for formulation development.

Assay (Purity) by Potentiometric Titration (USP)

This method determines the percentage of flurazepam dihydrochloride in the sample.

-

Preparation : Accurately weigh approximately 600 mg of this compound.

-

Dissolution : Dissolve the sample in 80 mL of glacial acetic acid.

-

Reagent Addition : Add 20 mL of mercuric acetate (B1210297) TS. This is to react with the chloride ions, preventing their interference.

-

Titration : Titrate the solution with 0.1 N perchloric acid VS.

-

Endpoint Detection : Determine the endpoint potentiometrically using a calomel-glass electrode system.

-

Calculation : Perform a blank determination to correct the titration volume. Each mL of 0.1 N perchloric acid is equivalent to 23.04 mg of C₂₁H₂₃ClFN₃O·2HCl.

Identification by Infrared (IR) Absorption (USP)

This test confirms the identity of the material by comparing its IR spectrum to that of a reference standard.

-

Sample Preparation : Use the substance as is, without grinding, as decomposition may occur. Prepare a potassium bromide (KBr) disk containing the sample.

-

Spectrum Acquisition : Record the infrared absorption spectrum of the sample.

-

Comparison : Compare the resulting spectrum with the official USP this compound RS spectrum. The spectra should exhibit similar intensities of absorption at the same wave numbers.

Related Compounds by HPLC (USP)

This method is crucial for quantifying impurities and potential degradants, making it a cornerstone of a stability-indicating method.

-

Mobile Phase : Prepare a filtered and degassed mixture of methanol (B129727) and 1% ammonium (B1175870) acetate (80:20).

-

Chromatographic System : Utilize a liquid chromatograph equipped with a 239-nm detector and a 4.6-mm × 25-cm column with L1 packing. The flow rate is typically around 1.5 mL per minute.

-

Standard Solution : Prepare a solution of USP Flurazepam Related Compound Reference Standards in methanol at a known concentration (e.g., about 2 µg/mL).

-

Test Solution : Prepare a solution of the this compound sample in methanol (e.g., about 2 mg/mL).

-

Procedure : Inject equal volumes of the standard and test solutions into the chromatograph.

-

Analysis : Compare the peak responses of any related compounds in the test solution to the peaks in the standard solution to calculate their percentage.

Conclusion

This compound possesses a favorable physicochemical profile for oral solid dosage formulation, highlighted by its high water solubility. The primary challenges for formulators lie in managing its sensitivity to light through appropriate processing and packaging. While core properties are well-documented in pharmacopeial monographs, a notable gap exists in the public literature regarding its polymorphic behavior. Future research and development should include rigorous screening for polymorphs and comprehensive forced degradation studies to fully elucidate its stability profile, ensuring the development of robust and reliable drug products.

References

- 1. This compound | C21H25Cl3FN3O | CID 14434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flurazepam [drugfuture.com]

- 3. jopcr.com [jopcr.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. flurazepam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. ajpsonline.com [ajpsonline.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. medcraveonline.com [medcraveonline.com]

Flurazepam Hydrochloride: A Comprehensive Technical Guide to its Metabolism and Active Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurazepam hydrochloride, a long-acting benzodiazepine (B76468) hypnotic, undergoes extensive hepatic metabolism to produce a cascade of active metabolites that significantly contribute to its therapeutic and side-effect profile. Understanding the biotransformation of flurazepam is critical for optimizing its clinical use, developing new drug entities, and for toxicological and forensic analysis. This technical guide provides an in-depth exploration of flurazepam's metabolic pathways, the identification of its key active metabolites, and the experimental methodologies employed in these investigations. Quantitative pharmacokinetic data are summarized for comparative analysis, and metabolic and experimental workflows are visualized to facilitate a clear understanding of the core processes.

Introduction

Flurazepam, marketed under trade names such as Dalmane and Dalmadorm, exerts its therapeutic effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] Unlike many other benzodiazepines, the parent compound, flurazepam, has a very short half-life and acts primarily as a prodrug.[3][4] Its clinical activity is largely attributable to its pharmacologically active metabolites, which have considerably longer half-lives, leading to a prolonged duration of action.[5][6] This guide will dissect the metabolic journey of flurazepam, from its initial biotransformation to the characterization of its functionally significant metabolic products.

Metabolic Pathways of Flurazepam

Flurazepam is extensively metabolized in the liver, primarily through oxidative pathways.[5] The initial metabolic steps involve the modification of the N-1 side chain, leading to the formation of several active intermediates. The major metabolic pathway and the key metabolites are outlined below.

Primary Metabolic Steps

The biotransformation of flurazepam is initiated by two main reactions:

-

N-dealkylation: The removal of the diethylaminoethyl side chain at the N-1 position.

-

Hydroxylation: The addition of a hydroxyl group to the ethyl side chain.

These initial transformations give rise to the principal active metabolites that govern the drug's extended pharmacological effects.

Key Active Metabolites

Three primary active metabolites of flurazepam have been identified:

-

N-1-hydroxyethylflurazepam: Formed rapidly after administration, this metabolite is quickly eliminated.[3][7]

-

Flurazepam aldehyde: Another short-lived intermediate metabolite that contributes to the initial hypnotic effect.[3]

-

N-desalkylflurazepam (norflurazepam): This is the major and most significant active metabolite.[8] It is formed more slowly but has a very long elimination half-life, leading to its accumulation in the body with repeated dosing.[3][5]

The metabolic cascade of flurazepam is visualized in the following diagram:

Pharmacokinetics of Flurazepam and its Metabolites

The distinct pharmacokinetic profiles of flurazepam and its active metabolites are crucial for understanding its clinical effects, particularly the potential for next-day sedation.[5] A summary of the key pharmacokinetic parameters is presented in the table below.

| Compound | Half-Life (t½) | Time to Peak Plasma Concentration (Tmax) |

| Flurazepam | ~2.3 hours[4][5] | 30-60 minutes[7] |

| N-1-Hydroxyethylflurazepam | Rapidly eliminated, not detectable after 24 hours[7][8] | Early hours post-dose[8] |

| Flurazepam Aldehyde | Rapidly eliminated[3] | Intermediate[9] |

| N-Desalkylflurazepam | 47-100 hours[4][5][8] | 7-10 days to reach steady-state[7] |

Experimental Protocols for Metabolite Identification

The identification and quantification of flurazepam and its metabolites in biological matrices require sensitive and specific analytical methods. In vitro and in vivo studies are both crucial in elucidating the metabolic profile.

In Vitro Metabolism Studies

-

Objective: To identify the metabolic pathways and the enzymes involved in flurazepam metabolism in a controlled environment.

-

Methodology:

-

Incubation: this compound (e.g., 5 µmol/L) is incubated with pooled human liver microsomes (HLM) or cryopreserved human hepatocytes.[8][10][11] HLMs contain a high concentration of cytochrome P450 enzymes responsible for phase I metabolism.

-

Sample Preparation: Following incubation, the reaction is quenched (e.g., with cold acetonitrile).[12] Proteins are precipitated and removed by centrifugation. The supernatant is then collected for analysis. For the analysis of conjugated metabolites, enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) is performed prior to extraction.[12]

-

Analysis: The prepared samples are analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS).[10][11][13]

-

In Vivo Metabolism and Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile and identify the major metabolites of flurazepam in living organisms.

-

Methodology:

-

Dosing: A single oral dose of this compound (e.g., 30 mg) is administered to human volunteers.[7][9]

-

Sample Collection: Blood and urine samples are collected at predetermined time intervals over an extended period (e.g., up to 9 days).[9]

-

Sample Preparation:

-

Plasma/Serum: Proteins are precipitated using a suitable solvent, followed by liquid-liquid extraction or solid-phase extraction to isolate the drug and its metabolites.[13]

-

Urine: For the analysis of conjugated metabolites, urine samples are incubated with β-glucuronidase to deconjugate the metabolites before extraction.[14][15]

-

-

Analysis: The concentrations of flurazepam and its metabolites in the prepared samples are determined using validated analytical methods such as gas chromatography-mass spectrometry (GC-MS) or HPLC with UV or mass spectrometric detection.[13][15][16]

-

Analytical Techniques

A variety of sophisticated analytical techniques are employed for the definitive identification and quantification of flurazepam and its metabolites.

| Analytical Technique | Principle | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.[13] | A reference method for the detection and quantification of benzodiazepines and their metabolites in biological samples.[13] |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[13] | Widely used for the analysis of non-volatile and thermally labile compounds like benzodiazepines. Often coupled with UV or mass spectrometric detectors.[13][15] |

| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Combines the separation power of HPLC with the high mass accuracy and resolution of HRMS, allowing for the confident identification of unknown metabolites.[10] | Used for the tentative identification of novel or unexpected metabolites in complex biological matrices.[10][11] |

| Thin-Layer Chromatography (TLC) | A simple and rapid separation technique used for the qualitative identification of flurazepam and its primary metabolites in urine.[17] | Primarily used for screening purposes.[17] |

Conclusion

The metabolism of this compound is a complex process that results in the formation of several pharmacologically active metabolites. The long half-life of its major active metabolite, N-desalkylflurazepam, is responsible for the drug's extended duration of action and the potential for accumulation and next-day sedative effects. A thorough understanding of flurazepam's metabolic pathways and the application of advanced analytical techniques for metabolite identification are essential for both clinical practice and drug development. This guide provides a foundational overview for researchers and scientists working in these fields.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Flurazepam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Flurazepam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Flurazepam - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound Capsules, USP [dailymed.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics, brain uptake, and receptor binding characteristics of flurazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples | RTI [rti.org]

- 11. Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines: An update comprising flunitrazolam, norflurazepam, and 4'-chlorodiazepam (Ro5-4864) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bccsu.ca [bccsu.ca]

- 13. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [On determination and pharmacokinetics of flurazepam metabolites in human blood (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of the major urinary metabolite of flurazepam in man by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of flutoprazepam, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of flurazepam (Dalmane) and a primary metabolite in urine by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of Flurazepam and Its Derivatives: A Technical Guide

Introduction

Flurazepam, a long-acting benzodiazepine (B76468) derivative, has been a subject of extensive pharmacological research due to its pronounced sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2] Marketed under brand names such as Dalmane and Dalmadorm, it was one of the earliest benzodiazepine hypnotics introduced for clinical use.[1] This technical guide provides an in-depth analysis of the pharmacological profile of flurazepam and its key derivatives, designed for researchers, scientists, and professionals in drug development. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, structure-activity relationships, and the experimental protocols used for its characterization.

Mechanism of Action

Flurazepam exerts its pharmacological effects by modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[3][4]

-

Allosteric Modulation of the GABA-A Receptor: Flurazepam and its derivatives do not directly activate the GABA-A receptor. Instead, they bind to a specific allosteric site known as the benzodiazepine (BZD) binding site, which is distinct from the GABA binding site.[4][5] This binding enhances the affinity of the GABA-A receptor for GABA.[3]

-

Enhanced Inhibitory Neurotransmission: The potentiation of GABA's effect leads to an increased frequency of chloride channel opening.[3] This results in a greater influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane.[6] This hyperpolarization makes the neuron less likely to fire, leading to a widespread depressant or calming effect on the CNS.[3]

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory role of flurazepam.

Pharmacodynamics

The interaction of flurazepam with the GABA-A receptor complex results in a range of CNS depressant effects. These include:

-

Sedative and Hypnotic Effects: Flurazepam is primarily used for the treatment of insomnia, as it decreases the time taken to fall asleep (sleep latency) and reduces the number of awakenings, thereby increasing total sleep time.[6][7]

-

Anxiolytic Effects: By suppressing neuronal activity in the limbic system, flurazepam can reduce anxiety.[1]

-

Anticonvulsant Properties: The drug can prevent or reduce the severity of seizures by raising the seizure threshold.[1][2]

-

Muscle Relaxant Effects: Flurazepam causes relaxation of skeletal muscles by inhibiting polysynaptic pathways in the spinal cord.[1]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of flurazepam is characterized by rapid absorption and extensive metabolism into long-acting active metabolites.

-

Absorption: Flurazepam hydrochloride is absorbed rapidly from the gastrointestinal tract following oral administration.[7][8] Peak plasma concentrations of the parent drug are typically observed within 30 to 60 minutes.[7][8]

-

Distribution: Flurazepam is widely distributed throughout the body and exhibits high plasma protein binding of about 97%.

-

Metabolism: Flurazepam is extensively metabolized in the liver, primarily through oxidative pathways.[1] The parent drug has a relatively short apparent half-life of approximately 2.3 hours.[1][8] However, it is converted into several active metabolites, most notably N-desalkylflurazepam and hydroxyethylflurazepam.[3][6] N-desalkylflurazepam is the major and most significant metabolite, with a very long elimination half-life ranging from 47 to 100 hours.[1][5] This long half-life contributes to the prolonged therapeutic effects and potential for next-day sedation.[1][3]

-

Excretion: The metabolites of flurazepam are primarily excreted in the urine.[8]

The metabolic pathway of flurazepam is visualized below.

| Parameter | Flurazepam | N-Desalkylflurazepam | Reference |

| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes | Reaches steady-state after ~7 days of continuous dosing | [7][8][9] |

| Apparent Half-Life (t½) | 2.3 hours | 47-100 hours | [1][5][8] |

| Plasma Protein Binding | ~97% | High (specific value not detailed) | |

| Primary Route of Elimination | Hepatic Metabolism | Renal (as conjugated form) | [6][8] |

Flurazepam Derivatives

Several derivatives of flurazepam have been developed and studied, each with distinct pharmacokinetic and pharmacodynamic profiles.

-

N-Desalkylflurazepam: As the primary active metabolite of flurazepam, its pharmacology is central to the parent drug's effects. Its long half-life is responsible for both sustained efficacy in treating insomnia and the potential for residual daytime sedation.[1][5]

-

Flutoprazepam: A derivative that is rapidly converted to N-desalkylflurazepam. The parent compound, flutoprazepam, has very low and transient serum concentrations, suggesting it acts as a prodrug for its active metabolite.[10]

-

Quazepam: This derivative also produces N-desalkylflurazepam as a major metabolite. However, studies suggest it may have a lower potential for causing daytime drowsiness compared to flurazepam, possibly due to differences in metabolic pathways and receptor binding kinetics.[11]

-

Nitrazepam and Flunitrazepam: While also benzodiazepines, they are compared with flurazepam in studies evaluating hypnotic efficacy and next-day performance. Repeated doses of these drugs, including flurazepam, have been shown to improve subjective sleep quality but can also lead to a "hangover" effect and impaired cognitive function the following morning.[12]

Structure-Activity Relationship (SAR)

The pharmacological activity of flurazepam and other benzodiazepines is intrinsically linked to their chemical structure. Key structural features that influence their interaction with the GABA-A receptor include:

-

Ring A (Aromatic Ring): An electronegative substituent at the 7-position, such as the chloro group in flurazepam, is crucial for anxiolytic activity.[13]

-

Ring B (Diazepine Ring): A proton-accepting group, like the carbonyl oxygen at the 2-position, is important. The nitrogen atom at the 1-position can be substituted with small alkyl groups; the diethylaminoethyl group on flurazepam is a notable feature.[14]

-

Ring C (Phenyl Ring): A phenyl group at the 5-position is required for high affinity. Substitution at the ortho position of this ring, such as the fluoro group in flurazepam, can enhance agonist activity, whereas para substitution tends to decrease it.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological characterization of flurazepam and its derivatives.

Benzodiazepine Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the benzodiazepine binding site on the GABA-A receptor.

a. Receptor Membrane Preparation:

-

Male Sprague-Dawley rats are euthanized, and the cerebral cortex is rapidly dissected on ice.[15]

-

The tissue is homogenized in 10 volumes of ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.[15][16]

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[15]

-

The resulting supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[15]

-

The pellet is washed by resuspending in fresh buffer and repeating the centrifugation. This wash step is typically repeated three times.[15]

-

The final pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined using a standard protein assay. Aliquots are stored at -80°C.[15]

b. Competitive Binding Assay:

-

Serial dilutions of the test compound (e.g., flurazepam) are prepared in the assay buffer.

-

The assay is set up in triplicate in microcentrifuge tubes or a 96-well plate. Each reaction contains:

-

Total Binding: Receptor membrane preparation (e.g., 100 µg protein), a fixed concentration of a radioligand (e.g., 1-2 nM [3H]Flumazenil), and assay buffer.[15][16]

-

Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam) to saturate the specific binding sites.[15]

-

Competition: Same as total binding, but with the addition of varying concentrations of the test compound.[15]

-

-

The final assay volume is kept consistent (e.g., 0.5 mL).[16]

-

The mixture is incubated for a set time (e.g., 35 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[16]

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

c. Data Analysis:

-

Specific binding is calculated: Specific Binding = Total Binding - Non-specific Binding.

-

The percentage of specific binding is plotted against the logarithm of the test compound concentration.

-

A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[15]

-

The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Electrophysiological Recording of GABA-A Receptor Potentiation

Whole-cell patch-clamp electrophysiology is used to directly measure the effect of flurazepam on GABA-A receptor-mediated currents in neurons.

a. Slice Preparation or Cell Culture:

-

Acute brain slices (e.g., from the hippocampus or thalamus) are prepared from rodents.[17]

-

Alternatively, cell lines (e.g., HEK-293T cells) expressing specific recombinant GABA-A receptor subtypes can be used.[18]

b. Recording:

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron.

-

The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV).[18]

-

GABA is applied to the cell at a low concentration (e.g., EC10-15) to elicit a baseline chloride current.[18]

-

Flurazepam is then co-applied with GABA, and the change in the amplitude of the chloride current is recorded.[18]

-

An increase in the current amplitude in the presence of flurazepam indicates positive allosteric modulation.

Behavioral Assays for Sedative-Hypnotic Effects

These in vivo assays are used to assess the sedative and hypnotic properties of compounds in animal models (typically mice or rats).

a. Potentiation of Hexobarbital Sleeping Time:

-

Animals are divided into control and test groups.[19]

-

The test group receives an oral or intraperitoneal (i.p.) administration of flurazepam, while the control group receives a vehicle.

-

After a set period (e.g., 30-60 minutes), all animals are administered a sub-hypnotic or hypnotic dose of a short-acting barbiturate (B1230296) like hexobarbital.[19]

-

The primary endpoint measured is the duration of the loss of the righting reflex (the time from when the animal is placed on its back until it can right itself).[20]

-

A significant increase in sleeping time in the flurazepam-treated group compared to the control group indicates a sedative-hypnotic effect.[19]

b. Open-Field Test:

-

This test assesses spontaneous locomotor activity and exploratory behavior, which are typically reduced by sedative drugs.[19]

-

An animal is placed in a novel, enclosed arena (the "open field").

-

Behavior is recorded for a set period (e.g., 5 minutes). Parameters measured include the distance traveled, the number of line crossings, and rearing frequency.[19]

-

Animals treated with flurazepam are expected to show a dose-dependent decrease in these locomotor and exploratory activities compared to vehicle-treated controls.[19]

References

- 1. Flurazepam - Wikipedia [en.wikipedia.org]

- 2. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. flurazepam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. youtube.com [youtube.com]

- 6. lgmpharma.com [lgmpharma.com]

- 7. Flurazepam (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. drugs.com [drugs.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of flutoprazepam, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quazepam and flurazepam: differential pharmacokinetic and pharmacodynamic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A repeated dose comparison of three benzodiazepine derivative (nitrazepam, flurazepam and flunitrazepam) on subjective appraisals of sleep and measures of psychomotor performance the morning following night-time medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FLURAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 14. egpat.com [egpat.com]

- 15. benchchem.com [benchchem.com]

- 16. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. Structural basis for GABAA receptor potentiation by neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preclinical screening methods of Sedative and hypnotics by syed | PPSX [slideshare.net]

- 20. discoveryjournals.org [discoveryjournals.org]

In-Vitro Binding Affinity of Flurazepam to Benzodiazepine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro binding affinity of flurazepam to benzodiazepine (B76468) receptors. Flurazepam, a long-acting benzodiazepine, exerts its therapeutic effects—primarily sedative and hypnotic—by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document details the quantitative binding characteristics of flurazepam and its metabolites, outlines the experimental protocols used to determine these properties, and visualizes the associated biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical determinant of its potency and pharmacological profile. This is typically quantified by the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd). Lower values for these parameters indicate a higher binding affinity.

| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Kd (nM) | Reference |

| Flurazepam | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Desalkylflurazepam | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Hydroxyethylflurazepam | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Diazepam | α1β3γ2 | 64 ± 2 | [1] | ||

| α2β3γ2 | 61 ± 10 | [1] | |||

| α3β3γ2 | 102 ± 7 | [1] | |||

| α5β3γ2 | 31 ± 5 | [1] | |||

| Flunitrazepam | Rat Brain Membranes | 1.35 ± 0.316 | [2] |

Note: The lack of readily available, specific binding affinity data for flurazepam and its metabolites across various receptor subtypes highlights an area for further investigation. The provided data for other benzodiazepines illustrates the typical range of affinities observed for this class of drugs.

Experimental Protocols

The determination of in-vitro binding affinity is predominantly achieved through radioligand binding assays. These assays are a robust and sensitive method for characterizing the interaction between a ligand and its target receptor.

Radioligand Displacement Assay

A common method to determine the binding affinity of a non-radiolabeled compound is the competitive radioligand binding assay.

1. Principle: This assay measures the ability of a test compound (e.g., flurazepam) to displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to the Ki value using the Cheng-Prusoff equation.

2. Materials:

- Receptor Source: Membranes prepared from rat or mouse brain tissue (e.g., cortex, hippocampus) or from cell lines recombinantly expressing specific GABA-A receptor subtypes.

- Radioligand: A tritiated benzodiazepine agonist or antagonist with high affinity, such as [³H]-Flunitrazepam or [³H]-Flumazenil.

- Test Compound: Flurazepam and its metabolites.

- Assay Buffer: Typically 50 mM Tris-HCl buffer, pH 7.4.

- Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).

- Filtration Apparatus: A cell harvester and glass fiber filters.

- Scintillation Counter: For measuring radioactivity.

3. Procedure:

4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABA-A Receptor Signaling Pathway Modulation

The following diagram illustrates the allosteric modulation of the GABA-A receptor by flurazepam, leading to an enhanced inhibitory postsynaptic potential.

Caption: Allosteric modulation of the GABA-A receptor by flurazepam.

Experimental Workflow for Radioligand Displacement Assay

This diagram outlines the key steps in a typical radioligand displacement assay to determine the binding affinity of flurazepam.

Caption: Workflow of a radioligand displacement assay for flurazepam.

References

The Enduring Effects of Flurazepam on Sleep: A Deep Dive into Sleep Architecture and Delta Wave Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Flurazepam, a long-acting benzodiazepine (B76468), has been a subject of extensive research for its hypnotic properties and its impact on the intricate patterns of human sleep. This technical guide delves into the long-term effects of flurazepam on sleep architecture and, more specifically, on the characteristics of delta waves, providing a comprehensive resource for researchers, scientists, and professionals involved in drug development. Through a synthesis of key clinical findings, this document presents quantitative data, detailed experimental methodologies, and visual representations of the underlying neurobiological pathways and experimental designs.

Quantitative Impact on Sleep Architecture

Long-term administration of flurazepam induces significant and persistent alterations in the macrostructure of sleep. The following tables summarize the quantitative changes observed in various sleep parameters across multiple studies.

Table 1: Effects of Long-Term Flurazepam Administration on Sleep Stages

| Sleep Parameter | Baseline (Placebo) | Short-Term Flurazepam (1-7 nights) | Intermediate-Term Flurazepam (8-21 nights) | Long-Term Flurazepam (22+ nights) | Post-Withdrawal | Citation |

| Sleep Latency (min) | Varies (Insomniacs) | Decreased | Decreased | Slight increase from short-term, but still below baseline | Small and nonsignificant changes | [1][2][3] |

| Total Sleep Time (min) | Varies (Insomniacs) | Increased | Increased | Maintained increase, with slight loss of effectiveness | Maintained increase for 1-2 nights | [1][2][3] |

| Wake Time After Sleep Onset (min) | Varies (Insomniacs) | Decreased | Decreased | Maintained decrease | Small and nonsignificant changes | [1][3] |

| Stage 1 Sleep (%) | Normal | Decreased | Decreased | Maintained decrease | - | [4][5] |

| Stage 2 Sleep (%) | Normal | Increased | Increased | Maintained increase | - | [4][5][6] |

| Slow-Wave Sleep (SWS; Stages 3 & 4) (%) | Normal | Decreased | Progressively decreased | Markedly suppressed | Slight recovery | [2][7][8] |

| Stage 4 Sleep (%) | Normal | Markedly decreased | Markedly decreased | Remained markedly suppressed | - | [2][6] |

| REM Sleep (%) | Normal | Slight decrease | More pronounced decrease | Decrease lessens compared to intermediate-term | No rebound | [2][3][8] |

| REM Latency (min) | Normal | Increased | Increased | - | - | [7][8] |

Table 2: Effects of Flurazepam on Delta Wave Characteristics

| Delta Wave Parameter | Baseline (Placebo) | Flurazepam Administration | Citation |

| Visually Scored Stage 4 Sleep | Normal | Markedly reduced/suppressed | [2][6] |

| Total Number of Delta Waves | Normal | Remained at baseline levels (due to increased Stage 2) | [6][9] |

| Mean Amplitude of Delta Waves | Normal | Reduced | [6][9] |

| Number of High-Amplitude Delta Waves (>60 µV) | Normal | Decreased | [9] |

| Number of Low-Amplitude Delta Waves (10-60 µV) | Normal | Increased | [9] |

| Power in Delta Frequency Band (1.2-2.0 Hz) | Normal | Reduced | [9] |

Experimental Protocols

The following section outlines a generalized experimental protocol for a clinical trial investigating the long-term effects of flurazepam on sleep, based on methodologies reported in the cited literature.

Study Design

A typical study employs a double-blind, placebo-controlled, crossover or parallel-group design.[10][11] A long-term study would involve a baseline period, a drug administration period of at least 28 consecutive nights, and a subsequent withdrawal period.[1][2]

Participant Selection

Participants are typically healthy adult volunteers or individuals with a clinical diagnosis of chronic insomnia, often verified by polysomnography.[1][3] Exclusion criteria commonly include other sleep disorders, medical or psychiatric conditions, and use of other medications that could affect sleep.

Drug Administration

Flurazepam is administered orally at a fixed dose (e.g., 30 mg) approximately 30 minutes before bedtime.[1][2] A placebo is used for the control condition.

Polysomnography (PSG)

All-night polysomnographic recordings are the primary method for data collection.[12] This involves the continuous monitoring of:

-

Electroencephalogram (EEG): Typically recorded from central (C3/C4) and occipital (O1/O2) scalp locations, referenced to the contralateral mastoid (A1/A2). This allows for the identification of different sleep stages and the analysis of brainwave activity, including delta waves.[12]

-

Electrooculogram (EOG): Electrodes are placed near the outer canthus of each eye to detect the rapid eye movements characteristic of REM sleep.[3]

-

Electromyogram (EMG): Submental (chin) EMG is recorded to monitor muscle atonia, another key feature of REM sleep.[3]

Sleep records are scored manually by trained technicians according to standardized criteria (e.g., Rechtschaffen and Kales) to determine sleep stages and other sleep parameters.[13]

Delta Wave Analysis

Computer-based analysis is often employed for a more detailed examination of delta wave activity.[6] This can involve:

-

Period-amplitude analysis: To quantify the number, amplitude, and duration of individual delta waves.

-

Spectral analysis: To determine the power density in the delta frequency band (typically 0.5-2.0 Hz).[9]

Visualizing the Mechanisms and Processes

To better understand the underlying biology and experimental flow, the following diagrams are provided.

Signaling Pathway of Flurazepam

Flurazepam, as a benzodiazepine, exerts its effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Caption: Flurazepam's mechanism of action on the GABA-A receptor.

Experimental Workflow for a Long-Term Flurazepam Trial

The following diagram illustrates the typical workflow of a clinical trial designed to assess the long-term effects of flurazepam on sleep.

Caption: A generalized experimental workflow for flurazepam sleep studies.

Conclusion

The long-term administration of flurazepam leads to significant and persistent changes in sleep architecture, most notably a marked suppression of slow-wave sleep, particularly stage 4, and a decrease in REM sleep. While the total number of delta waves may not be significantly altered due to a compensatory increase in stage 2 sleep, the amplitude of these waves is consistently reduced. These findings, derived from rigorous clinical trials, underscore the profound impact of this long-acting benzodiazepine on the fundamental neurophysiology of sleep. For researchers and drug development professionals, a thorough understanding of these effects is crucial for the development of novel hypnotics with improved safety and efficacy profiles that may better preserve natural sleep architecture.

References

- 1. A clinical study of flurazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effectiveness of hypnotic drugs with prolonged use: flurazepam and pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insomnia in the elderly: treatment with flurazepam hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of flurazepam, lorazepam, and triazolam on sleep and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of a single dose of flurazepam on the sleep of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flurazepam effects on slow-wave sleep: stage 4 suppressed but number of delta waves constant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sleep laboratory studies of flurazepam: a model for evaluating hypnotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.psu.edu [pure.psu.edu]

- 9. Modulation of delta activity by hypnotics in middle-aged subjects: studies with a benzodiazepine (flurazepam) and a cyclopyrrolone (zopiclone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dose-related effects of flurazepam on human sleep-walking patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of flurazepam on sleep-disordered breathing and nocturnal oxygen desaturation in asymptomatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polysomnographic Findings in a Cohort of Chronic Insomnia Patients with Benzodiazepine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Navigating the Nuances: A Technical Guide to the Pharmacokinetics of Flurazepam Hydrochloride in Geriatric Populations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical pharmacokinetic alterations of flurazepam hydrochloride in the geriatric population. As a long-acting benzodiazepine, understanding its absorption, distribution, metabolism, and excretion (ADME) in older adults is paramount for safe and effective therapeutic use. This document provides a comprehensive overview of key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of metabolic and signaling pathways to support further research and drug development in this vulnerable population.

Executive Summary

This compound, a hypnotic agent, undergoes significant pharmacokinetic changes with advancing age. The most notable alteration is a marked increase in the elimination half-life of its primary active metabolite, N-desalkylflurazepam, particularly in elderly males. This age-related decrease in clearance leads to drug accumulation with chronic use, heightening the risk of adverse effects such as excessive sedation, dizziness, and falls. Consequently, dosage adjustments and careful monitoring are crucial when prescribing flurazepam to geriatric patients. This guide synthesizes the available quantitative data, outlines common experimental protocols for its study, and visually represents its metabolic fate and mechanism of action.

Pharmacokinetic Profile in Geriatric Patients

The pharmacokinetics of flurazepam are significantly influenced by age and sex. Flurazepam itself has a short half-life of approximately 2.3 hours and is rapidly metabolized to several compounds, the most important of which is the pharmacologically active N-desalkylflurazepam.[1][2] It is the accumulation of this long-acting metabolite that is of primary concern in the elderly.

Absorption

This compound is rapidly absorbed from the gastrointestinal tract following oral administration.[2][3] Peak plasma concentrations of the parent drug are typically observed within 30 to 60 minutes.[1][2] Age-related changes in gastrointestinal physiology, such as altered gastric pH and motility, do not appear to significantly impact the rate or extent of flurazepam absorption.

Distribution

Flurazepam is widely distributed throughout the body and is approximately 97% bound to plasma proteins.[4] In the elderly, there is a tendency for an increased volume of distribution for lipophilic drugs like benzodiazepines due to the relative increase in body fat compared to lean body mass.[5]

Metabolism

Flurazepam is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes.[6] The initial metabolic steps involve the formation of N-1-hydroxyethyl-flurazepam and N-desalkylflurazepam.[2] N-1-hydroxyethyl-flurazepam is short-lived and not detectable 24 hours after administration.[1][2]

The major and clinically significant active metabolite is N-desalkylflurazepam.[1][2] This metabolite is formed through N-dealkylation, a process that is known to be impaired in the elderly.[6] In vitro evidence suggests that CYP3A4 and CYP2C19 are the principal enzymes involved in the metabolism of flurazepam and its analogues.[7] The subsequent metabolism of N-desalkylflurazepam is also slow, contributing to its long half-life.

Excretion

The metabolites of flurazepam are primarily excreted in the urine.[2][3] The major urinary metabolite is the conjugated form of N-1-hydroxyethyl-flurazepam, accounting for 22% to 55% of the dose.[2] Less than 1% of the dose is excreted as N-desalkylflurazepam in the urine.[2] The age-related decline in renal function can further prolong the elimination of renally cleared metabolites.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of flurazepam's active metabolite, N-desalkylflurazepam, in young versus geriatric populations, highlighting the significant impact of age and sex.

Table 1: Elimination Half-Life of N-Desalkylflurazepam (hours)

| Population | Single Dose (mean) | Multiple Doses (mean) |

| Younger Males | 74[1][2] | 111[8] |

| Elderly Males | 160[1][2] | 126[8] |

| Younger Females | 90[1][2] | 113[8] |

| Elderly Females | 120[1][2] | 158[8] |

Table 2: Steady-State Plasma Levels of N-Desalkylflurazepam (ng/mL) after Multiple Dosing

| Population | Mean Steady-State Concentration |

| Younger Males | 53[1][9] |

| Elderly Males | 81[1][9] |

| Younger Females | 86[9] |

| Elderly Females | 85[9] |

Experimental Protocols

The following sections describe the general methodologies employed in clinical studies to determine the pharmacokinetic parameters of flurazepam and its metabolites.

Study Design for Geriatric Pharmacokinetic Assessment

A typical study to assess the pharmacokinetics of flurazepam in the elderly would involve a comparative design with a cohort of healthy geriatric subjects (typically >65 years) and a control group of younger healthy adults.

-

Subject Recruitment: Participants are screened for health status, including normal renal and hepatic function, and exclusion of any interacting medications.

-

Drug Administration: A single oral dose of this compound (e.g., 15 mg) is administered to the subjects.[9] For multiple-dose studies, the drug is administered nightly for a specified period (e.g., 15 nights).[9]

-

Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration. For single-dose studies, sampling may extend for several days to adequately characterize the long elimination phase of N-desalkylflurazepam.[9]

-

Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

Analytical Methodology: Quantification of Flurazepam and Metabolites

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques for the quantification of flurazepam and its metabolites in plasma.

4.2.1. Gas Chromatography-Electron Capture Detection (GC-ECD)

This method offers high sensitivity for the detection of halogenated compounds like benzodiazepines.

-

Sample Preparation (Extraction):

-

To 1 mL of plasma, an internal standard is added.

-

The plasma is made alkaline and extracted with an organic solvent (e.g., benzene/isoamyl alcohol).

-

The organic layer is separated and back-extracted with an acidic solution.

-

The acidic aqueous layer is then made alkaline and re-extracted with an organic solvent.

-

The final organic extract is evaporated to dryness and reconstituted in a small volume of solvent for injection.

-

-

Chromatographic Conditions:

-

Column: A fused-silica capillary column suitable for drug analysis.

-

Carrier Gas: Nitrogen or helium.

-

Temperatures: Injector, column (programmed temperature gradient), and detector temperatures are optimized for the separation of the analytes.

-

Detector: Electron Capture Detector (ECD).

-

-

Quantification: The peak area ratios of the analytes to the internal standard are used to construct a calibration curve from which the concentrations in the unknown samples are determined.

4.2.2. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC provides a robust and reliable method for the simultaneous determination of flurazepam and its metabolites.

-

Sample Preparation (Solid-Phase Extraction):

-

Plasma samples are pre-treated and loaded onto a solid-phase extraction (SPE) cartridge.

-

The cartridge is washed to remove interfering substances.

-

The analytes of interest are eluted with an appropriate solvent.

-

The eluate is evaporated and the residue is reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 or C8 column.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1-1.5 mL/min.

-

Detector: UV detector set at a wavelength appropriate for the analytes (e.g., 254 nm).

-

-

Quantification: Similar to GC, quantification is based on the peak areas relative to an internal standard and a calibration curve.

Visualizing Key Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of flurazepam and its mechanism of action at the GABA-A receptor.

Metabolic Pathway of Flurazepam

Mechanism of Action at the GABA-A Receptor

References

- 1. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4. | Semantic Scholar [semanticscholar.org]

- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The gas chromatography mass spectrometry of the major metabolites of flurazepam. | Semantic Scholar [semanticscholar.org]

- 6. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Pharmacokinetic of benzodiazepines in old age] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] FLUNITRAZEPAM METABOLISM BY CYTOCHROME P 450 S 2 C 19 AND 3 A 4 | Semantic Scholar [semanticscholar.org]

- 9. Gas--liquid chromatographic determination of flurazepam and its major metabolites in plasma with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of Flurazepam Hydrochloride: A Technical Guide to its Central Nervous System Effects

Abstract

Flurazepam hydrochloride, a long-acting benzodiazepine (B76468), exerts significant effects on the central nervous system (CNS), primarily through the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This technical guide provides a comprehensive overview of the neuropharmacological properties of flurazepam and its principal active metabolite, N-desalkylflurazepam. It delves into its mechanism of action at the GABA-A receptor, its pharmacokinetic and pharmacodynamic profiles, and its clinical implications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding of this compound.

Introduction